molecular formula C25H31N2NaO5 B1260816 Ifetroban sodium CAS No. 156715-37-6

Ifetroban sodium

カタログ番号 B1260816
CAS番号: 156715-37-6
分子量: 462.5 g/mol
InChIキー: WOHSQDNIXPEQAE-QBKVZTCDSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ifetroban sodium is a potent and selective thromboxane receptor antagonist . It has been studied in animal models for the treatment of cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and for its effects on platelets .


Synthesis Analysis

This compound has been synthesized using various methods. The synthesis process involves the use of a variety of chemical reactions and techniques . The synthesis of Ifetroban has been described in detail in several scientific papers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molar mass of 440.540 g·mol −1 . The molecular formula is C25H32N2O5 . The structure includes a variety of functional groups, including carbonyl, amine, and oxazolyl groups .


Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions. A stability-indicating reverse phase high performance liquid chromatography technique was developed for the quantification of Ifetroban . The drug is exposed to various degradation conditions like acidic and basic hydrolysis, oxidation, and exposure to ultra-violet light and temperature (dry heat) and the degraded samples were analyzed by the developed method .


Physical And Chemical Properties Analysis

This compound has a variety of physical and chemical properties. It is a white to beige powder that is soluble in water . The drug has been analyzed using a variety of techniques, including high performance liquid chromatography .

科学的研究の応用

Thromboxane and Prostaglandin H2 Receptor Antagonism

Ifetroban sodium is known for its role as a thromboxane A2/prostaglandin H2 receptor antagonist. These receptors are implicated in various physiological processes, including platelet activation, vascular contraction, and thrombosis. By inhibiting these receptors, this compound exhibits anti-thrombotic, anti-hypertensive, and anti-asthmatic activities. It also plays a role in disrupting cancer metastasis by reducing platelet stickiness, which is utilized by cancer cells to spread throughout the body (Definitions, 2020).

Pharmacokinetics and Pharmacodynamics

This compound has been extensively studied for its chemistry, pharmacokinetics, and pharmacodynamics. These studies have revealed its efficacy in reversing the effects of thromboxane A2- and prostaglandin H2-mediated processes. Clinical and animal studies have shown its application in conditions like hypertension, myocardial ischemia, stroke, and thrombosis. Its effects on isolated vascular tissue and platelets have also been documented, providing insights into its therapeutic potential (Rosenfeld, Grover & Stier, 2006).

Analytical Techniques

Significant work has been done to develop and validate analytical methods for this compound. This includes the development of a rapid and precise reverse-phase Ultra Performance Liquid Chromatography (UPLC) method. This method allows for the effective analysis of this compound in its pure form and in formulations, enhancing the study of its purity, stability, solubility, and interaction with pharmaceutical excipients (Pandilla et al., 2020).

Pharmacokinetics in Various Species

The pharmacokinetics, bioavailability, and disposition of ifetroban have been characterized across different species including rats, dogs, monkeys, and humans. This research has contributed to understanding its absorption, distribution, metabolism, and excretion, which are crucial for its application in various therapeutic areas (Dockens et al., 2000).

Application in Chronic Venous Ulcer Healing

Ifetroban has been studied as a potential adjunctive treatment for chronic venous ulcers. However, studies have shown that there is no significant difference between placebo and ifetroban in this application, indicating its limited effectiveness in this particular area (Varatharajan et al., 2016).

Role in Duchenne Muscular Dystrophy

Ifetroban has shown promise in reducing coronary artery dysfunction in a mouse model of Duchenne Muscular Dystrophy (DMD). This research highlights its potential therapeutic implications in improving cardiovascular function in DMD (Mitchell et al., 2021).

作用機序

Ifetroban sodium acts as a potent and selective antagonist of the thromboxane A2 (TXA2) or prostaglandin H2 (PGH2) receptor . It has been shown to effectively prevent platelet activation, aggregation, and thrombosis, while promoting vasodilation .

Safety and Hazards

Ifetroban sodium has been used in clinical trials to study its safety and efficacy in treating various conditions . The safety and scientific validity of these studies is the responsibility of the study sponsor and investigators .

将来の方向性

Ifetroban sodium is currently being studied in Phase II clinical trials for the treatment of Duchenne Muscular Dystrophy . The drug is also being evaluated for its potential use in the treatment of other conditions, including cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and idiopathic pulmonary fibrosis .

特性

IUPAC Name

sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHSQDNIXPEQAE-QBKVZTCDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935504
Record name Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156715-37-6
Record name Ifetroban sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ifetroban sodium
Reactant of Route 2
Reactant of Route 2
Ifetroban sodium
Reactant of Route 3
Reactant of Route 3
Ifetroban sodium
Reactant of Route 4
Reactant of Route 4
Ifetroban sodium
Reactant of Route 5
Reactant of Route 5
Ifetroban sodium
Reactant of Route 6
Reactant of Route 6
Ifetroban sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。